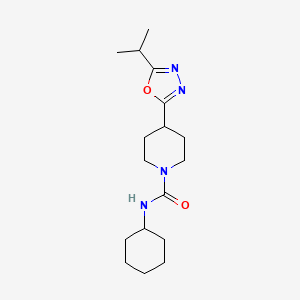

N-cyclohexyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Description

N-cyclohexyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine backbone modified with a 1,3,4-oxadiazole ring and a cyclohexylcarboxamide group. The isopropyl substituent on the oxadiazole ring may influence lipophilicity and steric interactions.

Properties

IUPAC Name |

N-cyclohexyl-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-12(2)15-19-20-16(23-15)13-8-10-21(11-9-13)17(22)18-14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZIISFUQRZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as oxadiazoles, have been reported to have a wide range of applications, including medicinal chemistry .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of effects, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .

Biological Activity

N-cyclohexyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, an oxadiazole moiety, and a cyclohexyl group. Its chemical formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The oxadiazole ring is particularly noted for its diverse biological activities, including anticancer properties.

Biological Activities

This compound has been studied for various biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways and modulation of p53 expression levels .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| HeLa | 2.41 | Cell cycle arrest |

| PANC-1 | 1.50 | DNA damage |

Antiviral Properties

In addition to its anticancer potential, preliminary studies suggest that this compound may exhibit antiviral activity. Compounds with similar structural features have shown efficacy against HIV by inhibiting the CCR5 receptor .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .

- Inhibition of Key Signaling Pathways : Molecular docking studies suggest that the compound interacts with key signaling molecules involved in cell survival and proliferation .

Case Studies

Several case studies have documented the efficacy of similar oxadiazole derivatives in various therapeutic contexts:

Study 1: Anticancer Efficacy

A study on related oxadiazole derivatives indicated that modifications to the oxadiazole ring structure could enhance anticancer activity significantly. The compounds exhibited IC values in the sub-micromolar range against multiple cancer cell lines .

Study 2: Antiviral Activity

Another investigation into piperidine derivatives highlighted their potential as HIV inhibitors. Compounds structurally related to N-cyclohexyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine demonstrated promising antiviral activity with IC values comparable to established antiviral agents .

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole or Related Heterocycles

The compound shares structural similarities with agrochemicals and bioactive molecules containing 1,3,4-oxadiazole, tetrazole, or triazole rings. Key comparisons include:

(a) N′-5-Tetrazolyl-N-aroylthioureas

- Structure : These compounds feature a tetrazole ring linked to an aroylthiourea group (e.g., N′-5-tetrazolyl-N-(4-methoxybenzoyl)thiourea).

- Bioactivity : Selected derivatives exhibit herbicidal and plant growth-regulating activity, with substituents on the aryl group modulating potency. For example, para-substituted derivatives (e.g., methoxy or bromo groups) showed enhanced auxin-like activity .

(b) N-(1H-3-Carboxy-1,2,4-Triazol-5-yl)-N′-Aroxyacetylureas

- Structure : Triazole-carboxylic acid derivatives coupled with aroxyacetylurea groups.

- Bioactivity : Demonstrated plant growth-regulating activity, with the carboxy group enhancing solubility and bioavailability .

- Comparison : The triazole ring in these compounds offers a different hydrogen-bonding profile compared to the oxadiazole ring, which may affect target selectivity.

(c) Imidazolinone Herbicides (e.g., Imazamox, Imazethapyr)

- Structure : Contain a 4,5-dihydroimidazolone ring fused to pyridinecarboxylic acid.

- Bioactivity: Act as acetolactate synthase (ALS) inhibitors, disrupting branched-chain amino acid synthesis in plants .

- Comparison : The target compound lacks the pyridinecarboxylic acid moiety critical for ALS inhibition, suggesting divergent mechanisms of action.

Substituent Effects and Pharmacophore Modeling

- Cyclohexylcarboxamide Group : The cyclohexyl group in the target compound may enhance lipophilicity and membrane permeability compared to smaller alkyl or aryl substituents in analogues (e.g., methyl or methoxy groups in tetrazolyl thioureas) .

- Isopropyl Substituent : The steric bulk of the isopropyl group on the oxadiazole ring could reduce enzymatic degradation compared to unsubstituted oxadiazoles, as seen in triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.